2-(Naphthalen-1-YL)morpholine

Description

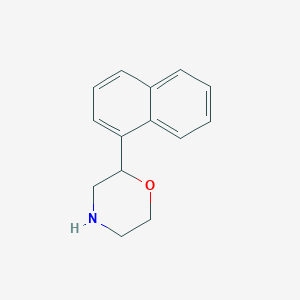

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVKXRSPYRGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Established Synthetic Routes for 2-(Naphthalen-1-YL)morpholine

Traditional synthetic approaches provide reliable, albeit often non-stereoselective, access to the target compound. These methods prioritize the formation of the core morpholine (B109124) structure appended to the naphthalene (B1677914) ring system.

Nucleophilic substitution represents a direct method for forging the carbon-nitrogen or carbon-oxygen bonds essential to the morpholine structure. A common strategy involves the palladium-catalyzed coupling of an amine substrate with an aryl bromide. nih.gov This approach, a variant of the Buchwald-Hartwig amination, can be adapted for the synthesis of arylmorpholines. For the specific synthesis of 2-(naphthalen-1-yl)morpholine, this could involve the reaction of a suitably protected ethanolamine (B43304) derivative with 1-bromonaphthalene (B1665260).

Another potential nucleophilic substitution pathway is the reaction of morpholine with a naphthalene derivative bearing a leaving group at the 1-position. However, direct SNAr reactions on naphthalenes are generally less facile than on more electron-deficient aromatic systems. mdpi.com A more viable route involves the ring-opening of a 1-(naphthalen-1-yl)oxirane precursor with an amine, which establishes the C-N bond and sets up a subsequent cyclization to form the morpholine ring.

Table 1: Representative Conditions for Pd-Catalyzed Amination

| Component | Condition | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium source for the catalytic cycle |

| Ligand | P(2-furyl)₃ | Phosphine (B1218219) ligand to stabilize the Pd center |

| Base | NaOtBu | Activates the amine for nucleophilic attack |

| Solvent | Toluene (B28343) | Aprotic solvent for the reaction |

| Temperature | 105 °C | Provides thermal energy to drive the reaction |

This table represents typical conditions for Pd-catalyzed carboamination reactions that can be applied to morpholine synthesis. nih.gov

Cyclization strategies are fundamental to forming the heterocyclic morpholine core. researchgate.net A prevalent method begins with a vicinal amino alcohol, which contains the requisite nitrogen and oxygen atoms in a 1,2-relationship. researchgate.netchemrxiv.org For the synthesis of 2-(naphthalen-1-yl)morpholine, the key precursor would be 2-amino-2-(naphthalen-1-yl)ethanol (B1282376). This intermediate can undergo a cyclization reaction with a two-carbon electrophile to complete the ring.

Modern annulation techniques provide efficient ways to construct the morpholine ring from 1,2-amino alcohols. organic-chemistry.org One such method utilizes ethylene (B1197577) sulfate (B86663) in a simple, high-yielding, one or two-step redox-neutral protocol. chemrxiv.org The reaction proceeds through the selective monoalkylation of the amine, forming a zwitterionic intermediate that readily cyclizes upon treatment with a base to yield the desired morpholine. chemrxiv.org

Another established cyclization approach involves reacting the amino alcohol with chloroacetyl chloride to form an amide, which is then cyclized and subsequently reduced to afford the morpholine. chemrxiv.org This multi-step process is a common strategy for building the morpholine scaffold. chemrxiv.org

The choice of starting materials is dictated by the synthetic strategy. For nucleophilic substitution routes, key precursors include 1-bromonaphthalene or 1-iodonaphthalene (B165133) and a suitable morpholine or pre-morpholine fragment. nih.gov

For cyclization-based syntheses, the primary starting material is a 1,2-amino alcohol derivative. The synthesis of the crucial precursor, 2-amino-2-(naphthalen-1-yl)ethanol, can be envisioned starting from 1-naphthaldehyde (B104281). Reaction of 1-naphthaldehyde with a cyanide source would yield the corresponding cyanohydrin, which can be reduced to the target amino alcohol. Alternatively, starting from 1-acetylnaphthalene, various amination and reduction sequences can be employed.

Table 2: Key Precursors for 2-(Naphthalen-1-YL)morpholine Synthesis

| Precursor | Synthetic Route | Reference |

|---|---|---|

| 1-Bromonaphthalene | Nucleophilic Substitution (e.g., Pd-catalyzed amination) | nih.gov |

| 2-Amino-2-(naphthalen-1-yl)ethanol | Cyclization / Annulation Reactions | chemrxiv.orgorganic-chemistry.org |

| 1-Naphthaldehyde | Source for 1,2-amino alcohol precursor | N/A |

| Ethylene Sulfate | C2-electrophile for annulation | chemrxiv.org |

Advanced Methodologies for Stereoselective Synthesis

Because the C2 position of 2-(naphthalen-1-yl)morpholine is a stereocenter, advanced synthetic methods are required to produce single enantiomers. These stereoselective strategies typically employ either chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. sigmaaldrich.com For the synthesis of enantiomerically pure 2-(naphthalen-1-yl)morpholine, an auxiliary could be used to control the formation of the stereocenter in the 2-amino-2-(naphthalen-1-yl)ethanol precursor.

For instance, Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org An N-acylated oxazolidinone derived from an amino acid could undergo a stereoselective aldol reaction with 1-naphthaldehyde. Subsequent removal of the auxiliary and reduction of other functional groups would yield an enantiomerically enriched amino alcohol, ready for cyclization into the chiral morpholine. Similarly, pseudoephedrine can serve as a chiral auxiliary to control the alkylation of an enolate, establishing a new stereocenter with high diastereoselectivity. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, using a small amount of a chiral catalyst to generate a large quantity of a chiral product. organic-chemistry.org A powerful strategy for synthesizing chiral 2-substituted morpholines is the asymmetric hydrogenation of a dehydromorpholine precursor. semanticscholar.orgrsc.orgnih.gov

This process would involve the synthesis of a 2-(naphthalen-1-yl)-dehydromorpholine intermediate. This unsaturated heterocycle could then be subjected to hydrogenation using a chiral transition-metal catalyst, such as a rhodium complex bearing a chiral bisphosphine ligand (e.g., SKP-Rh). nih.gov This method can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines. semanticscholar.orgnih.gov

Another advanced catalytic method involves a tandem reaction sequence. For example, a titanium-catalyzed hydroamination of an appropriate aminoalkyne substrate can form a cyclic imine, which is then reduced in the same pot via asymmetric transfer hydrogenation using a Noyori-type ruthenium catalyst. organic-chemistry.orgubc.ca This one-pot process efficiently generates chiral 3-substituted morpholines with high enantiomeric excess and could potentially be adapted for 2-substituted analogues. ubc.ca

Table 3: Comparison of Stereoselective Strategies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral molecule directs stereochemistry | High reliability, well-established procedures wikipedia.org | Requires additional steps for attachment and removal of the auxiliary |

| Asymmetric Catalysis | Substoichiometric chiral catalyst creates stereocenter | High atom economy, high turnover, potential for large-scale synthesis organic-chemistry.orgsemanticscholar.org | Catalyst development can be complex, optimization of reaction conditions required |

Metal-Catalyzed Coupling Reactions in Naphthalene-Morpholine Linkage

The formation of the aryl-nitrogen bond in 2-(naphthalen-1-yl)morpholine is most effectively carried out using transition metal catalysts, primarily palladium and copper complexes. These reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, have become cornerstone methods in modern organic synthesis for their reliability and broad substrate scope.

Palladium-Catalyzed Arylation

The Palladium-catalyzed N-arylation of morpholine with a naphthalenyl electrophile, commonly known as the Buchwald-Hartwig amination, stands as a premier method for synthesizing 2-(naphthalen-1-yl)morpholine. This reaction typically involves the coupling of morpholine with a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) or a naphthalene triflate. The efficacy of this transformation is highly dependent on the careful selection of the palladium catalyst, a phosphine ligand, a base, and the reaction solvent.

The catalytic cycle is initiated by the oxidative addition of the naphthalenyl halide to a low-valent palladium(0) complex, which is generated in situ. Subsequent coordination of morpholine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step, reductive elimination, furnishes the desired 2-(naphthalen-1-yl)morpholine and regenerates the palladium(0) catalyst.

Key to the success of the Buchwald-Hartwig amination is the choice of the phosphine ligand, which plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos), have proven to be particularly effective in promoting the coupling of challenging substrates. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of 2-(Naphthalen-1-YL)morpholine

| Entry | Naphthalenyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromonaphthalene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 |

| 2 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

| 3 | 1-Naphthyl triflate | Pd(OAc)₂ (3) | P(tBu)₃ (6) | K₃PO₄ | Toluene | 100 | 12 | 92 |

Note: The data in this table is illustrative and compiled from general knowledge of Buchwald-Hartwig amination reactions. Specific yields and conditions for the synthesis of 2-(naphthalen-1-yl)morpholine may vary based on the cited literature.

Copper-Catalyzed Transformations

The copper-catalyzed N-arylation of morpholine, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a classical and cost-effective alternative to palladium-catalyzed methods. nih.gov This reaction typically requires harsher conditions, including higher temperatures, compared to its palladium-catalyzed counterpart. However, recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions.

The traditional Ullmann reaction involves the coupling of morpholine with a 1-halonaphthalene, usually 1-iodonaphthalene or 1-bromonaphthalene, in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. The mechanism is believed to involve the formation of a copper(I) morpholide intermediate, which then undergoes reaction with the naphthalenyl halide.

Modern Ullmann-type reactions often employ a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand. The use of ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline), can significantly accelerate the reaction and allow for lower reaction temperatures.

Table 2: Exemplary Conditions for Copper-Catalyzed Synthesis of 2-(Naphthalen-1-YL)morpholine

| Entry | Naphthalenyl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodonaphthalene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |

| 2 | 1-Bromonaphthalene | CuI (5) | L-Proline (10) | Cs₂CO₃ | DMSO | 110 | 36 | 78 |

| 3 | 1-Iodonaphthalene | Cu₂O (10) | None | K₃PO₄ | Pyridine | 150 | 48 | 70 |

Note: This table presents plausible conditions for the Ullmann condensation based on established protocols. Specific experimental outcomes for the synthesis of 2-(naphthalen-1-yl)morpholine should be referenced from dedicated studies.

Green Chemistry Approaches in 2-(Naphthalen-1-YL)morpholine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including 2-(naphthalen-1-yl)morpholine. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the most significant green chemistry advancements in this area is the use of microwave-assisted synthesis. ajrconline.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. ajrconline.org The rapid and uniform heating provided by microwaves can enhance the efficiency of both palladium- and copper-catalyzed coupling reactions. For instance, a microwave-assisted Buchwald-Hartwig amination can be completed in a fraction of the time required for conventional heating. nih.gov

Another key aspect of green chemistry is the use of more environmentally benign solvents. Traditional solvents for cross-coupling reactions, such as toluene and dioxane, are often volatile and toxic. Research is ongoing to replace these with greener alternatives like water, ethanol, or ionic liquids. The development of water-soluble catalysts and ligands has enabled the Buchwald-Hartwig amination to be performed in aqueous media, significantly improving the environmental profile of the synthesis.

Furthermore, efforts are being made to develop catalyst systems that are more sustainable. This includes the use of more abundant and less toxic metals like copper and iron as alternatives to palladium. Additionally, the development of heterogeneous catalysts, where the metal is supported on a solid matrix, allows for easier separation and recycling of the catalyst, reducing waste and cost.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of 2-(naphthalen-1-yl)morpholine while ensuring the process is efficient and cost-effective. Several key parameters are systematically varied and studied to find the optimal balance.

For palladium-catalyzed arylations , the choice of the phosphine ligand is paramount. The steric bulk and electronic properties of the ligand significantly influence the rate of oxidative addition and reductive elimination. researchgate.net For sterically hindered substrates like 1-bromonaphthalene, bulky biarylphosphine ligands are often superior. The base also plays a critical role; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the morpholine, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective with certain catalyst systems and may be preferred for substrates with base-sensitive functional groups. The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane and toluene are frequently employed. researchgate.net

In copper-catalyzed transformations , the ligand is a key factor in improving reaction efficiency and allowing for milder conditions. The choice of base is also important, with inorganic bases like potassium carbonate or cesium carbonate being common. The solvent in Ullmann reactions is typically a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the higher reaction temperatures often required.

Table 3: Optimization Parameters and Their General Effects

| Parameter | Effect on Reaction | Common Choices |

| Catalyst Loading | Lowering catalyst loading reduces cost and metal contamination but may decrease reaction rate and yield. | 0.1 - 5 mol% |

| Ligand-to-Metal Ratio | Affects the stability and activity of the catalyst. Typically a 1:1 to 2:1 ratio is used. | Varies with ligand type |

| Base Strength & Stoichiometry | Stronger bases can accelerate the reaction but may cause side reactions. Stoichiometry is typically 1.5-2.5 equivalents. | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Temperature | Higher temperatures generally increase reaction rates but can lead to decomposition of reactants or catalysts. | 80 - 150 °C |

| Concentration | Can influence reaction kinetics. Higher concentrations may lead to faster reactions but can also cause solubility issues. | 0.1 - 1.0 M |

Systematic screening of these parameters, often using high-throughput experimentation techniques, allows for the rapid identification of the optimal conditions for the synthesis of 2-(naphthalen-1-yl)morpholine, maximizing yield and minimizing by-product formation.

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring is a key center of reactivity. Its lone pair of electrons imparts both nucleophilic and basic properties, allowing it to participate in a variety of chemical transformations. nih.govatamankimya.com

As a secondary amine, the morpholine nitrogen in 2-(Naphthalen-1-YL)morpholine is nucleophilic. nih.gov This allows it to react with a range of electrophiles. For instance, it readily reacts with acids to form the corresponding morpholinium salts. atamankimya.com The nitrogen can also attack electrophilic carbon centers, such as those in alkyl halides or carbonyl compounds, to form new carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of more complex derivatives. e3s-conferences.orgresearchgate.net Morpholine itself is known to react with carbon dioxide under anhydrous conditions to yield carbamates and with carbon disulfide to form dithiocarbamates. nih.gov

Table 1: Examples of Nucleophilic Reactions at the Morpholine Nitrogen

| Reactant Type | Product Type | General Reaction |

|---|---|---|

| Acid (e.g., HCl) | Morpholinium Salt | R-N + HCl → [R-NH]⁺Cl⁻ |

| Alkyl Halide (R'-X) | Quaternary Ammonium Salt | R-N + R'-X → [R-NR']⁺X⁻ |

| Carbon Dioxide (CO₂) | Carbamate | R-N + CO₂ → R-N-COO⁻ |

Note: R-N represents the 2-(Naphthalen-1-YL)morpholine molecule.

The nucleophilic nitrogen of the morpholine moiety can participate in condensation reactions, most notably the Mannich reaction. In this type of reaction, morpholine, an aldehyde (like formaldehyde), and a compound containing an active hydrogen (such as a ketone, alkyne, or an electron-rich aromatic compound like 2-naphthol) react to form a "Mannich base". mdpi.comresearchgate.net For example, the reaction of 2-naphthol, formaldehyde, and morpholine yields 1-morpholinomethyl-2-naphthol. researchgate.net Similarly, 2-(Naphthalen-1-YL)morpholine could theoretically react with aldehydes and other nucleophiles. The reaction of 2-hydroxy-1-naphthaldehyde (B42665) with morpholine has been shown to yield different products depending on the atmospheric conditions: 4-N-morpholino-1,2-naphthoquinone in the presence of air, and a dibenzoxanthene (B14493495) derivative under an argon atmosphere. rsc.org

Transformations of the Naphthalene (B1677914) Moiety

The naphthalene ring is an aromatic system that primarily undergoes electrophilic substitution reactions. The presence of the morpholine substituent at the C-1 position influences the regioselectivity of these transformations.

Naphthalene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, and it preferentially reacts at the C-1 (alpha) position. onlineorganicchemistrytutor.comstackexchange.com The intermediate carbocation formed by attack at the alpha-position is more stable because it can be described by more resonance structures that preserve one of the aromatic rings as a complete benzene ring. onlineorganicchemistrytutor.comstackexchange.com

In 2-(Naphthalen-1-YL)morpholine, the morpholine group is attached at the reactive C-1 position. The nitrogen atom, through its lone pair, is an activating group and directs incoming electrophiles to the ortho and para positions. For a substituent at the C-1 position of naphthalene, the ortho position is C-2 and the para position is C-4. Therefore, electrophilic substitution on the naphthalene ring of 2-(Naphthalen-1-YL)morpholine is expected to occur primarily at the C-4 position, and to a lesser extent at the C-2 position, due to potential steric hindrance from the bulky morpholine group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(Naphthalen-1-YL)morpholine

| Position of Attack | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C-4 (para) | Activated by morpholine nitrogen | Low | Major product |

| C-2 (ortho) | Activated by morpholine nitrogen | High | Minor product |

| C-5, C-8 (peri) | Less activated | Moderate | Minor product |

Modern synthetic chemistry offers various strategies for the regioselective functionalization of naphthalene derivatives. researchgate.net Beyond classical electrophilic substitution, methods involving directed C-H activation have become prominent. researchgate.net These strategies can enable functionalization at positions that are typically difficult to access, such as the C-8 (peri) or C-5 positions. dntb.gov.ua For 1-substituted naphthalenes, transition-metal-catalyzed cross-coupling reactions and C-H functionalization provide powerful tools for introducing a wide array of substituents. researchgate.netnih.gov For instance, ruthenium-catalyzed C5-H alkylation of 1-naphthoic acids has been demonstrated, showcasing the potential for remote functionalization. dntb.gov.ua Such strategies could potentially be adapted to introduce functional groups at specific sites on the naphthalene core of 2-(Naphthalen-1-YL)morpholine, providing access to novel derivatives.

Stability and Degradation Pathways in Various Chemical Environments

The stability of 2-(Naphthalen-1-YL)morpholine is governed by the resilience of its constituent rings. The naphthalene moiety is a robust aromatic system, resistant to degradation under many conditions. The morpholine ring is also relatively stable; it is used as a corrosion inhibitor in high-temperature and high-pressure steam boiler systems due to its slow decomposition rate. nih.govatamankimya.com

However, the compound is susceptible to degradation under specific chemical conditions. Strong oxidizing agents can disrupt the aromaticity of the naphthalene ring. The morpholine nitrogen can undergo nitrosation in the presence of nitrous acid to form N-nitrosomorpholine, a known carcinogen. nih.gov The stability of related complex molecules in aqueous solutions is often pH- and temperature-dependent, following specific kinetic profiles. researchgate.net It is plausible that the degradation of 2-(Naphthalen-1-YL)morpholine would also follow pseudo-first-order kinetics, with stability being maximal at a specific pH, likely near neutral. researchgate.net Degradation pathways could involve hydrolysis or oxidation, potentially leading to the cleavage of the morpholine ring or the hydroxylation of the naphthalene system.

Reaction Mechanism Elucidation through Kinetic Studies

A thorough search of scientific literature did not yield any kinetic studies focused on the reaction mechanisms of 2-(Naphthalen-1-YL)morpholine. Such studies are crucial for understanding the step-by-step process of bond breaking and formation, identifying rate-determining steps, and determining the influence of various factors on the reaction rate. The absence of this data for 2-(Naphthalen-1-YL)morpholine means that its reaction mechanisms have not been quantitatively elucidated.

Chemo- and Regioselectivity in Multi-functionalized Analogues

There is a lack of published research on the chemo- and regioselectivity of reactions involving multi-functionalized analogues of 2-(Naphthalen-1-YL)morpholine. Such studies would explore how different functional groups on the naphthalene or morpholine rings direct the outcome of chemical reactions, leading to the selective formation of one product over another. While the principles of chemo- and regioselectivity are well-established in organic synthesis, their specific application to derivatives of 2-(Naphthalen-1-YL)morpholine has not been documented.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 2-(Naphthalen-1-YL)morpholine can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Naphthalen-1-YL)morpholine is expected to exhibit distinct signals corresponding to the naphthalene (B1677914) and morpholine (B109124) moieties. The seven protons of the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C8 position is anticipated to be the most downfield-shifted due to the peri-deshielding effect of the substituent at C1. The protons of the morpholine ring, existing in a chair conformation, will be observed in the upfield region. The methine proton at the C2 position, being adjacent to both the nitrogen atom and the naphthalene ring, would likely resonate as a multiplet. The methylene (B1212753) protons of the morpholine ring are diastereotopic and will appear as complex multiplets, typically in the range of δ 2.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, showing signals for all 14 carbon atoms in the molecule. The ten carbons of the naphthalene ring are expected to resonate in the δ 120-135 ppm range, with the quaternary carbons (C1, C4a, C8a) showing distinct chemical shifts. The four carbons of the morpholine ring will appear in the more shielded region of the spectrum. The C2 carbon, directly attached to the naphthalene ring, will be the most downfield of the morpholine carbons, likely appearing around δ 70-80 ppm. The other morpholine carbons (C3, C5, and C6) are expected in the δ 45-70 ppm range.

Predicted ¹H and ¹³C NMR Data for 2-(Naphthalen-1-YL)morpholine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H2' | 7.40-7.50 (d) | 125.0-126.0 |

| Naphthalene-H3' | 7.50-7.60 (t) | 126.0-127.0 |

| Naphthalene-H4' | 7.80-7.90 (d) | 128.0-129.0 |

| Naphthalene-H5' | 7.90-8.00 (d) | 129.0-130.0 |

| Naphthalene-H6' | 7.50-7.60 (t) | 126.0-127.0 |

| Naphthalene-H7' | 7.40-7.50 (t) | 125.0-126.0 |

| Naphthalene-H8' | 8.10-8.20 (d) | 123.0-124.0 |

| Morpholine-H2 | 4.50-4.60 (dd) | 75.0-78.0 |

| Morpholine-H3a, H3e | 2.80-3.00 (m) | 46.0-48.0 |

| Morpholine-H5a, H5e | 2.60-2.80 (m) | 66.0-68.0 |

| Morpholine-H6a, H6e | 3.70-3.90 (m) | 67.0-69.0 |

| Naphthalene-C1' | - | 133.0-134.0 |

| Naphthalene-C4a' | - | 130.0-131.0 |

| Naphthalene-C8a' | - | 131.0-132.0 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. This will be particularly useful in tracing the connectivity within the naphthalene ring system and confirming the adjacencies of the morpholine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connection between the naphthalene and morpholine rings, for instance, by observing a correlation between the morpholine-H2 proton and the naphthalene-C1' and C2' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry at the C2 position of the morpholine ring and its spatial relationship with the naphthalene ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 2-(Naphthalen-1-YL)morpholine (C₁₄H₁₅NO), the calculated exact mass is 213.1154 g/mol . HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for 2-(Naphthalen-1-YL)morpholine

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 214.1226 |

| [M+Na]⁺ | 236.1045 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For 2-(Naphthalen-1-YL)morpholine, key fragmentation pathways would likely include:

Alpha-cleavage of the morpholine ring: This is a characteristic fragmentation for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Loss of the morpholine ring: Cleavage of the bond between the naphthalene ring and the morpholine moiety would result in a fragment ion corresponding to the naphthalene cation (m/z 127) or a related species.

Fragmentation of the naphthalene ring: At higher collision energies, fragmentation of the aromatic system can occur, leading to the loss of small neutral molecules like acetylene.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. hmdb.ca

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Naphthalen-1-YL)morpholine is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring will give a strong band in the region of 1100-1150 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. hmdb.ca For 2-(Naphthalen-1-YL)morpholine, the Raman spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations of the naphthalene ring due to the high polarizability of the π-system. The symmetric C-H stretching vibrations would also be prominent.

Predicted Vibrational Spectroscopy Data for 2-(Naphthalen-1-YL)morpholine

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 (m) | 3050-3100 (s) |

| Aliphatic C-H Stretch | 2850-2960 (m) | 2850-2960 (m) |

| Aromatic C=C Stretch | 1580-1620 (m), 1450-1520 (m) | 1580-1620 (vs), 1450-1520 (s) |

| C-N Stretch | 1180-1250 (m) | 1180-1250 (w) |

| C-O-C Stretch | 1100-1150 (s) | 1100-1150 (w) |

| Aromatic C-H Bend | 770-810 (s) | 770-810 (m) |

(s = strong, m = medium, w = weak, vs = very strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 2-(Naphthalen-1-YL)morpholine, the naphthalene portion of the molecule acts as the primary chromophore, as the saturated morpholine ring does not absorb light in the 200-800 nm range. The spectrum is therefore expected to be dominated by the π→π* transitions of the conjugated naphthalene system. researchgate.netdocbrown.info

The UV spectrum of naphthalene in a non-polar solvent like cyclohexane (B81311) typically displays three main absorption bands. photochemcad.com The presence of the morpholine substituent, an auxochrome, connected via a single bond is not expected to significantly alter the conjugated system of the naphthalene ring. However, it may cause minor shifts in the absorption maxima (λmax) due to electronic and steric effects. The expected electronic transitions are detailed below.

Table 2: Predicted UV-Vis Absorption Maxima for 2-(Naphthalen-1-YL)morpholine This table is based on the known electronic transitions of the naphthalene chromophore. photochemcad.comlibretexts.org

| Approx. λmax (nm) | Transition Type | Description |

| ~220 | π→π | High-energy transition, typically with high molar absorptivity. |

| ~275 | π→π | Characterized by distinct vibronic fine structure. |

| ~312 | π→π* | Lower energy transition, often appearing as a shoulder. |

The fine structure observed in the naphthalene spectrum, resulting from vibrational levels being superimposed on the electronic transitions, is expected to be preserved in 2-(Naphthalen-1-YL)morpholine. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure

Although a specific crystal structure for 2-(Naphthalen-1-YL)morpholine has not been reported in the crystallographic databases, its solid-state architecture can be predicted based on the established principles of molecular conformation and intermolecular interactions for its constituent parts.

The three-dimensional structure of 2-(Naphthalen-1-YL)morpholine is defined by the conformation of the morpholine ring and the orientation of the naphthalene substituent.

Morpholine Ring Conformation: The morpholine ring is known to adopt a stable chair conformation to minimize torsional and steric strain. acs.org

Substituent Orientation: In 2-substituted morpholines, a bulky substituent typically occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens and the lone pair on the nitrogen atom. nih.govacs.org Therefore, the large naphthalen-1-yl group is strongly predicted to reside in the equatorial position on the morpholine ring. This arrangement represents the most sterically favorable and lowest energy conformation.

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular forces. For 2-(Naphthalen-1-YL)morpholine, the primary interactions expected to direct its solid-state assembly are van der Waals forces and C-H···π interactions.

C-H···π Interactions: A key interaction is expected to be the C-H···π bond, where a hydrogen atom (from either the morpholine ring of one molecule or the naphthalene ring of another) interacts with the electron-rich π-system of a neighboring naphthalene ring. tandfonline.comrsc.org These interactions are a common and critical feature in the crystal engineering of aromatic compounds, influencing the orientation and stacking of the naphthalene moieties within the lattice.

The morpholine ring's oxygen and nitrogen atoms could potentially act as weak hydrogen bond acceptors, but in the absence of strong hydrogen bond donors, C-H···π and van der Waals interactions are predicted to be the dominant forces controlling the crystal structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties.

| Parameter | Significance in DFT Studies | Relevance to 2-(Naphthalen-1-YL)morpholine |

|---|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. | Determines bond lengths, bond angles, and dihedral angles, which are crucial for understanding steric and electronic effects. |

| Electron Density | Maps the probability of finding an electron at a particular point in space. | Highlights regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict reactive sites. researchgate.net | Identifies regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. wuxiapptec.com

For 2-(Naphthalen-1-YL)morpholine, the naphthalene (B1677914) moiety, being an electron-rich aromatic system, is expected to significantly contribute to the HOMO. The morpholine (B109124) ring, with its electron-withdrawing oxygen atom and electron-donating nitrogen atom, can modulate the energy levels of the frontier orbitals. The substitution on the naphthalene ring is known to affect the HOMO-LUMO energy gap. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity. researchgate.net

| Orbital | Description | Predicted Location in 2-(Naphthalen-1-YL)morpholine | Reactivity Implication |

|---|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Likely delocalized over the electron-rich naphthalene ring. | Region susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital that is empty. | Also likely associated with the π-system of the naphthalene ring. | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Influenced by the interplay of the naphthalene and morpholine moieties. | Determines the molecule's overall reactivity and polarizability. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function, particularly in biological systems where specific orientations are required for receptor binding. Conformational analysis helps to identify the most stable conformations and the energy barriers between them.

The morpholine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. nih.govnih.gov In this conformation, substituents on the ring can be in either an axial or equatorial position. nih.gov For 2-(Naphthalen-1-YL)morpholine, the large naphthalene group at the 2-position would be expected to preferentially occupy the equatorial position to minimize steric hindrance with the other atoms in the morpholine ring. The chair conformation of the morpholine group has been observed in the crystal structure of related molecules. nih.gov

The bond connecting the naphthalene group to the morpholine ring allows for rotation. However, this rotation is not entirely free due to steric interactions between the naphthalene ring and the morpholine ring. Computational studies can be used to calculate the rotational energy profile, identifying the most stable rotational isomers (rotamers) and the energy barriers that separate them. The free energy of rotational isomerization for some 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes has been determined to be around 14.0 kcal/mol, indicating significant barriers to rotation. researchgate.net A similar, albeit likely smaller, barrier would be expected for the rotation of the naphthalene group in 2-(Naphthalen-1-YL)morpholine.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Identification of Structural Descriptors for Activity

Computational studies to determine the specific structural descriptors that govern the activity of 2-(Naphthalen-1-YL)morpholine are not extensively available in publicly accessible scientific literature. However, by examining research on analogous compounds containing morpholine and naphthalene moieties, it is possible to infer the key molecular features likely to influence its biological or chemical activity. Quantitative Structure-Activity Relationship (QSAR) and other molecular modeling studies on these related classes of compounds consistently identify a range of electronic, steric, and topological descriptors as being crucial for their function.

In the case of naphthalene derivatives, research has highlighted the role of lipophilicity and structural symmetry in determining their biological effects. mdpi.com The large, hydrophobic surface area of the naphthalene group can facilitate interactions with biological targets, a property that is frequently quantified using descriptors like the partition coefficient (log P). mdpi.com

Based on the analysis of these related structures, the following structural descriptors are likely to be significant for the activity of 2-(Naphthalen-1-YL)morpholine.

| Structural Descriptor Category | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Topological Descriptors | Molecular Connectivity Indices | These descriptors encode information about the branching and connectivity of atoms within the molecule, which can be crucial for receptor binding and overall molecular shape. |

| Wiener Index | Relates to the overall size and shape of the molecule, which can impact its ability to fit into a biological target's active site. | |

| Electronic Descriptors | Dipole Moment | The magnitude and orientation of the dipole moment can influence long-range interactions with polar receptors and affect solubility. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric/Geometrical Descriptors | Molecular Volume and Surface Area | These descriptors are fundamental to the molecule's ability to sterically fit within a binding pocket and can influence its bioavailability. researchgate.net |

| Shape Indices | Provide a quantitative measure of the molecule's three-dimensional shape, which is a critical determinant of its interaction with specific biological targets. | |

| Physicochemical Descriptors | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which is critical for its ability to cross cell membranes and can strongly influence its pharmacokinetic properties. mdpi.com |

| Polar Surface Area (PSA) | This descriptor is related to a molecule's ability to form hydrogen bonds and is often correlated with its transport properties and bioavailability. |

It is important to emphasize that while these descriptors are commonly influential for the activity of morpholine and naphthalene-containing compounds, dedicated computational studies on 2-(Naphthalen-1-YL)morpholine would be necessary to definitively identify the specific structural features that govern its unique activity profile.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on the medicinal chemistry and structure-activity relationship (SAR) of "2-(Naphthalen-1-YL)morpholine" that adheres to the specified detailed outline and inclusion of data tables.

The performed searches yielded general information on the utility of the morpholine ring and the naphthalene system as individual scaffolds in drug discovery. e3s-conferences.orge3s-conferences.orgnih.govresearchgate.net These sources confirm that both moieties are considered "privileged structures" in medicinal chemistry, valued for their roles in forming potent and pharmacokinetically favorable therapeutic agents. nih.govresearchgate.netnih.gov

However, no specific research articles, detailed SAR studies, or biological activity data for a series of analogues based on the core "2-(Naphthalen-1-YL)morpholine" scaffold were found. The creation of a scientifically accurate and thorough article, as demanded by the instructions, requires concrete data from such studies. Specifically, the development of the following sections is entirely dependent on this unavailable information:

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Pharmacophore Identification and Mapping:This section cannot be developed without the foundational SAR data from the preceding sections, from which essential structural features for biological activity would be deduced.nih.govnih.govresearchgate.net

Without access to published research that specifically investigates the SAR of a series of "2-(Naphthalen-1-YL)morpholine" derivatives, any attempt to write the requested article would be speculative and would fail to meet the required standards of scientific accuracy, detail, and inclusion of data-driven findings. Therefore, the request cannot be fulfilled at this time.

Role of the Naphthalene (B1677914) Moiety in Ligand Binding

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a critical component of 2-(Naphthalen-1-YL)morpholine that significantly influences its binding to biological targets. This large, planar, and lipophilic structure primarily engages in non-covalent interactions within the binding sites of proteins and enzymes.

Research on related naphthalene-based compounds demonstrates that this group is adept at fitting into hydrophobic pockets of active sites. For instance, naphthalene-based inhibitors of SARS-CoV Papain-like protease (PLpro) have been shown to be potent, competitive inhibitors that bind directly within the enzyme's active site. nih.gov The interactions are largely hydrophobic, driven by the displacement of water molecules and the establishment of van der Waals forces between the naphthalene ring and nonpolar amino acid residues. semanticscholar.org

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is systematically modified to improve its pharmacological properties. researchgate.net For a scaffold like 2-(Naphthalen-1-YL)morpholine, these strategies focus on enhancing its potency, selectivity, and physicochemical characteristics to make it a more suitable tool for research and potential therapeutic development. nih.gov

Enhancing Potency and Selectivity

Improving a compound's potency (the concentration required to produce a specific effect) and selectivity (its ability to act on a specific target over others) is a primary goal of lead optimization. For morpholine-containing compounds, several strategies have proven effective.

One successful approach involves modifying the morpholine (B109124) ring itself. Research on mTOR inhibitors demonstrated that replacing a simple morpholine ring with a structurally more complex bridged morpholine could dramatically improve selectivity. researchgate.net This modification introduces steric bulk that can be better accommodated by a deeper binding pocket in the target enzyme (mTOR) compared to a related off-target enzyme (PI3Kα), leading to selectivity increases of over 1000-fold. researchgate.net This highlights that even subtle changes to the morpholine scaffold can have profound effects on biological activity.

Another key strategy is the modification of the aromatic system. Structure-activity relationship (SAR) studies on various morpholine derivatives have shown that substituting the aromatic ring with halogen groups can lead to an increase in inhibitory activity. e3s-conferences.org In the development of glyoxalase-I inhibitors, structural optimization of related quinoline/naphthalene-based compounds revealed that the addition of an 8-hydroxyquinoline (B1678124) moiety was significant for enhancing inhibitory activity, resulting in a compound with a sub-micromolar IC50 value. researchgate.netjohnshopkins.edu

Below is a data table illustrating how structural modifications on related scaffolds can impact potency and selectivity.

| Scaffold | Modification | Target | Effect | IC50 Value |

| Pyrazolopyrimidine | Replacement of morpholine with bridged morpholine | mTOR/PI3Kα | Increased selectivity for mTOR | ~0.1-100 nM (mTOR) |

| Diazenylbenzenesulfonamide | Addition of 8-hydroxyquinoline moiety | Glyoxalase-I | Increased potency | 0.44 ± 0.06 µM |

| Morpholine-substituted aromatic | Addition of halogen group | Cancer Cell Lines | Increased inhibitory activity | Not specified |

This table is generated from data on related but distinct molecular scaffolds to illustrate optimization principles.

Modulation of Physicochemical Properties for Research Purposes

Beyond potency and selectivity, modifying a lead compound to improve its physicochemical properties—such as solubility, metabolic stability, and cell permeability—is essential for its utility in research. enamine.net The morpholine moiety is often incorporated into molecules to enhance their pharmacokinetic profiles. enamine.net

A significant challenge with aromatic scaffolds like naphthalene is the potential for metabolic liabilities and mutagenicity. nih.gov The naphthalene core can be metabolically activated to form reactive intermediates like naphthalene oxide and naphthoquinones. nih.gov A powerful lead optimization strategy to address this is scaffold hopping, where the problematic core is replaced with a different one that retains the necessary binding interactions but possesses a better safety and metabolic profile. For instance, in a series of KEAP1/NRF2 inhibitors, the central naphthalene scaffold was replaced with a 1,4-isoquinoline scaffold. nih.gov This change resulted in a compound with a significantly improved mutagenic profile in the mini-Ames assay, while maintaining high potency and metabolic stability. nih.gov

Such modifications are crucial for developing compounds that can be used reliably in cellular and in vivo research models, where poor solubility or rapid metabolism could otherwise confound experimental results.

Applications in Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry techniques used to generate novel chemical entities with improved properties while retaining the biological activity of a parent compound. nih.gov These strategies are particularly relevant for a molecule like 2-(Naphthalen-1-YL)morpholine, which contains distinct, modifiable structural units.

Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally different scaffold. bhsai.org As mentioned previously, the naphthalene core of a lead compound was successfully "hopped" to an isoquinoline (B145761) scaffold to mitigate mutagenicity concerns. nih.gov This represents a significant leap in chemical structure while preserving the key pharmacophoric features required for biological activity. Such a strategy could be applied to 2-(Naphthalen-1-YL)morpholine to explore novel, potentially patentable chemical space or to overcome undesirable properties of the naphthalene ring system. nih.govnih.gov

These strategies are powerful tools for optimizing lead compounds. By systematically replacing the naphthalene or morpholine moieties, chemists can fine-tune the molecule's interaction with its target, improve its drug-like properties, and generate new intellectual property.

Biological Activity Profiling and Mechanistic Elucidation

Investigations of Enzyme Inhibition Mechanisms

The core structure of 2-(Naphthalen-1-YL)morpholine has been incorporated into various molecules to explore their potential as enzyme inhibitors. These studies provide insights into the possible mechanisms of action, including the targeting of specific enzymes and the nature of their inhibitory effects.

p38 MAP Kinase: While direct studies on 2-(Naphthalen-1-YL)morpholine are limited, the structurally related compound BIRB 796, which features a 4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl moiety, is a potent inhibitor of p38α MAP kinase. windows.netresearchgate.net This suggests that the morpholine-naphthalene scaffold can be a critical component for interaction with this enzyme. The morpholinoethoxy moiety in BIRB 796 is noted to enhance binding properties through hydrogen bonding with Met109 of the protein. windows.net

HCV Replication Enzymes: A compound containing the morpholine (B109124) and naphthalene (B1677914) core, N′-(Morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), has demonstrated potent inhibitory activity against Hepatitis C Virus (HCV) replication. nih.gov The mechanism of action is thought to involve the activation of the nuclear factor κB (NF-κB) pathway. nih.gov

BACE-1, Carbonic Anhydrase-II, and α-Glucosidase: Currently, there is a lack of direct scientific evidence from available research specifically detailing the inhibitory activity of 2-(Naphthalen-1-YL)morpholine against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), Carbonic Anhydrase-II (CA-II), and α-Glucosidase.

| Compound | Target | Activity | Reference |

|---|

Studies on BIRB 796, a p38 MAP kinase inhibitor containing a morpholinylethoxy-naphthalene group, have revealed slow binding kinetics. researchgate.netnih.gov This kinetic behavior is consistent with a mechanism that requires a significant conformational change in the enzyme upon inhibitor binding. researchgate.netnih.gov

The inhibitor BIRB 796, which includes the morpholinylethoxy-naphthalene scaffold, is a notable example of an allosteric inhibitor. windows.netnih.govlumirlab.comnih.gov It binds to a novel allosteric site on the p38 MAP kinase, which is distinct from the ATP-binding site. researchgate.netnih.gov This binding event stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby inhibiting its activity. researchgate.net The formation of this allosteric binding site involves a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif within the kinase's active site. nih.gov

Receptor Binding and Modulation Studies

The 2-(Naphthalen-1-YL)morpholine framework has also been explored for its potential to interact with various receptors, indicating its versatility as a pharmacophore.

A selective sigma-1 (σ1) receptor antagonist, S1RA (E-52862), incorporates a morpholine ring linked to a 1-(2-naphthalenyl)-1H-pyrazol-3-yl core. nih.gov This compound, 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl] morpholine, demonstrates the compatibility of the naphthalene-morpholine motif with high-affinity binding to the σ1 receptor. nih.gov While this provides a strong indication of the potential for this scaffold to interact with sigma receptors, direct binding data for 2-(Naphthalen-1-YL)morpholine on σ1R and σ2R is not extensively documented in the available literature.

| Compound | Target | Activity | Reference |

|---|

There is currently no direct scientific evidence available from the reviewed literature that specifically details the binding affinity or modulatory effects of 2-(Naphthalen-1-YL)morpholine on the cannabinoid receptors CB1 and CB2.

Monoamine Releasing Agent Mechanisms (Serotonin, Norepinephrine (B1679862), Dopamine)

Monoamine releasing agents (MRAs) are compounds that trigger the release of neurotransmitters like serotonin (B10506) (5-HT), norepinephrine (NE), and dopamine (B1211576) (DA) from presynaptic neurons, increasing their extracellular concentrations. wikipedia.org This action is primarily mediated by reversing the function of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). wikipedia.orgwikipedia.org Instead of reuptaking neurotransmitters from the synapse, these transporters begin to efflux them from the cytoplasm into the synaptic cleft. wikipedia.org

While direct studies on the monoamine releasing activity of 2-(Naphthalen-1-YL)morpholine are not extensively documented, the structure-activity relationships (SAR) of analogous compounds provide insights into its potential mechanisms. The core structure combines a naphthalene ring with a morpholine moiety, both of which are found in psychoactive compounds. Research into synthetic cathinone (B1664624) analogs, which also interact with biogenic amine transporters, has shown that modifications to the aromatic ring system significantly alter the compound's potency and selectivity for dopamine versus serotonin release. nih.govnih.gov For example, incorporating a larger aromatic group like naphthalene can shift the activity profile. nih.gov

Specifically, studies on methylphenidate analogues have demonstrated that a 2-naphthyl substitution results in higher potency at the dopamine transporter (DAT) compared to both methylphenidate and the 1-naphthyl isomer. wikipedia.org This suggests that the naphthalene group can confer significant activity at monoamine transporters. Compounds that induce the release of all three monoamines are known as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) or triple releasing agents (TRAs). wikipedia.org Given its structural components, it is plausible that 2-(Naphthalen-1-YL)morpholine could function as an MRA, though its specific profile—whether it is selective for one transporter or acts as a broad-spectrum SNDRA—requires direct experimental validation.

Table 1: Effects of Structurally Related Compounds on Monoamine Transporters

| Compound Class | Specific Analogue | Primary Transporter Interaction | Observed Effect |

|---|---|---|---|

| Methylphenidate Analogues | 2-Naphthyl derivative | Dopamine Transporter (DAT) | Higher potency than methylphenidate wikipedia.org |

| Synthetic Cathinones | Naphthalene-ring derivatives | Dopamine & Serotonin Transporters | Potency and selectivity are influenced by the aromatic group nih.govnih.gov |

Neurotransmitter Receptor Interactions

Beyond transporter-mediated release, the pharmacological profile of a compound is also defined by its direct interactions with postsynaptic and presynaptic neurotransmitter receptors. However, specific receptor binding affinities for 2-(Naphthalen-1-YL)morpholine are not well-characterized in the available literature.

Inferences can be drawn from the broader classes of morpholine and naphthalene derivatives. Various morpholine-containing compounds have been reported to interact with a range of receptors, including D-dopamine receptors and sigma (σ) receptors. researchgate.net Similarly, certain naphthalene derivatives have been developed as selective ligands for specific receptor systems, such as histamine (B1213489) H3 receptor inverse agonists. documentsdelivered.com These findings indicate that the structural motifs present in 2-(Naphthalen-1-YL)morpholine have the potential to bind to various neurotransmitter receptors. A comprehensive binding assay would be necessary to determine the specific receptor interaction profile and to distinguish direct receptor agonism or antagonism from its potential activities as a monoamine releaser.

Cellular Pathway Modulation

Influence on Signal Transduction Pathways (e.g., NF-κB, MAPK)

Signal transduction pathways are critical for regulating cellular responses to external stimuli. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory process. nih.govnih.gov The MAPK family includes key kinases such as extracellular signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov

Studies on 2-phenylnaphthalene (B165426) derivatives, which are structurally similar to 2-(Naphthalen-1-YL)morpholine, have demonstrated significant anti-inflammatory activity by modulating these pathways. nih.govnih.gov In macrophage cell lines stimulated with lipopolysaccharide (LPS), these naphthalene compounds were found to suppress the production of pro-inflammatory mediators like nitric oxide, IL-6, and TNF-α. nih.gov The mechanism for this suppression involves the downregulation of MAPK and NF-κB activation. Specifically, these compounds attenuate the phosphorylation of ERK, p38, and JNK. nih.gov

Furthermore, they inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov By preventing p65 from entering the nucleus, the transcription of pro-inflammatory genes is halted. nih.gov These findings suggest that 2-(Naphthalen-1-YL)morpholine may exert similar modulatory effects on the MAPK and NF-κB signaling cascades.

Investigation of Anticancer Mechanisms in Cell Lines (excluding clinical data)

Both morpholine and naphthalene moieties are integral to various compounds investigated for their anticancer properties. bohrium.commdpi.com The mechanisms of action are diverse and often involve the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

For instance, a series of morpholine-substituted bisnaphthalimides were shown to act as DNA targeting agents. researchgate.net In cancer cell lines, these compounds induced cell cycle arrest in the S phase, which was associated with the upregulation of the tumor suppressor protein p27 and the downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin E. researchgate.net Similarly, synthetic naphthylchalcones have been shown to reduce the viability of human acute leukemia cell lines by inducing apoptosis, a form of programmed cell death. nih.gov The hallmarks of this process, including chromatin condensation, formation of apoptotic bodies, and DNA fragmentation, were observed in cells treated with these compounds. nih.gov Other naphthalene derivatives, such as dispiropiperazines, have been found to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis. nih.gov

The cytotoxic effects of various naphthalene and morpholine-containing compounds have been evaluated in a range of cancer cell lines, as summarized in the table below.

Table 2: Anticancer Activity of Naphthalene and Morpholine Derivatives in Vitro

| Compound Class | Cell Line | Mechanism/Effect | IC₅₀ Value |

|---|---|---|---|

| Morpholine-substituted bisnaphthalimide (A6) | MGC-803 (gastric) | S phase cell cycle arrest, apoptosis researchgate.net | 0.09 µM researchgate.net |

| Naphthylchalcone (A1) | K562, Jurkat, U937 (leukemia) | Apoptosis, cell cycle arrest nih.gov | ~1.5 µM - 40 µM nih.gov |

| Naphthalene-1,4-dione analogue (Compound 10) | HEC1A (endometrial) | Cytotoxicity rsc.org | 1.24 µM rsc.org |

| Naphthalene-triazoline-thione complex (Compound 1) | A549 (lung) | Cytotoxicity mdpi.com | 794.37 µM mdpi.com |

| Naphthalene-triazoline-thione complex (Compound 1) | HT29 (colon) | Cytotoxicity mdpi.com | 654.31 µM mdpi.com |

Antimicrobial Mechanisms

The morpholine and naphthalene scaffolds are present in numerous antimicrobial agents. rdd.edu.iqresearchgate.net Morpholine-based antifungals, such as fenpropimorph (B1672530) and amorolfine, function by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov They specifically target two enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.gov

Naphthalene derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. researchgate.netmdpi.com For example, certain N-(naphthalen-1-yl)propanamide derivatives have shown notable antifungal activity, in some cases comparable to the standard drug ketoconazole (B1673606). researchgate.net Other studies on novel naphthalene hydrazone derivatives have identified them as potential inhibitors of squalene (B77637) epoxidase, another key enzyme in the ergosterol pathway, with potent activity against Candida albicans. ijpsjournal.com The antimicrobial action of some naphthalene compounds also extends to Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com

Table 3: Antimicrobial Activity of Naphthalene and Morpholine Derivatives

| Compound Class | Organism | Activity Type | MIC Value |

|---|---|---|---|

| Sila-Morpholine Analogue (24) | Candida albicans | Antifungal | 0.25 µg/mL nih.gov |

| Sila-Morpholine Analogue (24) | Cryptococcus neoformans | Antifungal | 0.12 µg/mL nih.gov |

| Fungal Naphthalenone (Compound 13) | Mycobacterium sp. | Anti-mycobacterial | 12.5 µg/mL mdpi.com |

| N-(naphthalen-1-yl)propanamide (2a) | Various fungi | Antifungal | Potency comparable to ketoconazole researchgate.net |

| N-(naphthalen-1-yl)propanamide (2b) | Yersinia enterocolitica | Anti-gram-negative | Potency comparable to chloramphenicol (B1208) researchgate.net |

Derivatization and Analog Synthesis

Synthesis of Substituted Naphthalen-1-YL Morpholine (B109124) Analogues

The synthesis of analogs often involves modifying the naphthalene (B1677914) ring system, a versatile scaffold in medicinal chemistry. nih.gov Strategies for creating substituted naphthalene derivatives are varied, ranging from traditional electrophilic aromatic substitution, where regioselectivity can be challenging, to modern skeletal editing techniques. nih.gov One innovative method involves the nitrogen-to-carbon transmutation of isoquinolines, which provides convenient access to a wide array of substituted naphthalenes using an inexpensive phosphonium ylide as the carbon source. nih.govnih.gov This process proceeds through a ring-opening to form a triene intermediate, followed by 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov

Below is a table illustrating the synthesis of naphthalene-1,4-dione analogs through nucleophilic substitution with various amines, demonstrating a common method for library generation. rsc.org

| Starting Material | Amine | Base | Product |

| 2-chloronaphthalene-1,4-dione | Morpholine | Et₃N | 2-morpholinonaphthalene-1,4-dione |

| 2-chloronaphthalene-1,4-dione | Piperidine | Et₃N | 2-(piperidin-1-yl)naphthalene-1,4-dione |

| 2-chloronaphthalene-1,4-dione | Pyrrolidine | Et₃N | 2-(pyrrolidin-1-yl)naphthalene-1,4-dione |

| 2-bromonaphthalene-1,4-dione | N-methylpiperazine | K₂CO₃ | 2-(4-methylpiperazin-1-yl)naphthalene-1,4-dione |

| 2-methylnaphthalene-1,4-dione | Diethylamine | K₂CO₃ | 2-(diethylamino)naphthalene-1,4-dione |

This table is representative of synthetic strategies for creating substituted naphthalene analogs.

Functionalization of the Morpholine Ring

The morpholine ring is a privileged structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles of bioactive molecules. nih.gov Its functionalization is a key strategy for derivatization.

The secondary amine within the morpholine ring of 2-(Naphthalen-1-YL)morpholine (if the naphthalene is at the C-2 position and the N-H is free) provides a direct handle for derivatization. chemrxiv.org N-substitution is a common strategy to introduce a variety of functional groups.

A typical method for N-alkylation involves reacting the morpholine-containing compound with an alkyl halide, such as benzyl chloride, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724). mdpi.com This reaction proceeds via a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the alkyl halide.

Another approach is reductive amination. This two-step pathway can be used to synthesize N-substituted morpholine derivatives from ribonucleosides, for example. nih.gov The process involves an initial oxidation of a precursor to generate a dialdehyde, followed by reductive amination with various alkylamine hydrochloride salts. nih.gov This method demonstrates high functional group tolerance under mild reaction conditions. nih.gov

More complex derivatizations involve the opening or closing of the morpholine ring to create novel scaffolds.

Ring Opening: The C-C bond of a morpholine ring can be cleaved under specific conditions. For example, a method for the oxidative ring-opening of morpholine derivatives uses visible light as an energy source and oxygen as the final oxidant. google.com This reaction, often facilitated by a photocatalyst in an organic solvent, can cleave C(sp³)–C(sp³) bonds without requiring transition metals or harsh oxidants, offering a mild alternative for structural modification. google.com

Ring Closing/Formation: The synthesis of the morpholine ring itself can be considered a form of derivatization, starting from more basic precursors. A common and conceptually simple approach is the annulation of a 1,2-amino alcohol. chemrxiv.org Gold(I)-catalyzed tandem reactions provide a convenient method for constructing morpholine derivatives from readily available aziridines and propargyl alcohols. rsc.org This process involves a sequence of nucleophilic ring-opening of the aziridine, followed by cyclization and double bond isomerization, all facilitated by a single gold catalyst. rsc.org

Introduction of Heterocyclic Moieties to the Naphthalene Core

Attaching other heterocyclic rings to the naphthalene core of 2-(Naphthalen-1-YL)morpholine can significantly alter its properties. This can be achieved through classical ring closure reactions or modern transition metal-catalyzed coupling reactions. mdpi.com

For example, a 1,3-diketo side-chain can be introduced onto the naphthalene ring and subsequently elaborated into a five- or six-membered heterocycle using various synthons. mdpi.com Another advanced strategy is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction, to form a 1,2,3-triazole ring. This involves reacting a naphthalene derivative containing an alkyne group with an azide to regioselectively synthesize the triazole-substituted naphthalene. mdpi.com

In some cases, heterocyclic moieties are built onto a pre-functionalized naphthalene. For instance, 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide can be used as a precursor. biointerfaceresearch.com This intermediate can then undergo nucleophilic substitution reactions with various heterocyclic nucleophiles, such as morpholine or other amines, to attach the new ring system to the naphthalene core via an acetamide linker. biointerfaceresearch.com

Design and Synthesis of Prodrugs (Focus on Chemical Design Principles)

Prodrug design is a chemical strategy used to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility or chemical instability. ijpcbs.com The core principle is to chemically modify the active drug to form a new, inactive compound that converts back to the parent drug in vivo through enzymatic or chemical cleavage. ijpcbs.com

A primary chemical design principle is the formation of carrier-linked prodrugs, where the active molecule is covalently bonded to an inert carrier moiety. ijpcbs.com For a compound like 2-(Naphthalen-1-YL)morpholine, which contains a secondary amine, an amide linkage could be formed. Amide-based prodrugs are often used to enhance absorption. ijpcbs.com However, they tend to have high enzymatic stability, which must be considered in the design. ijpcbs.com

Another common strategy involves creating ester linkages if a hydroxyl group is present or can be introduced into the molecule. The lipophilicity of the parent drug can be significantly modified by the choice of the promoiety. Increasing lipophilicity can enhance absorption across biological membranes, potentially improving bioavailability. ijpcbs.com Conversely, attaching hydrophilic moieties like phosphates or polyethylene glycol can improve aqueous solubility for administration in injectables. ijpcbs.comewadirect.com The design must ensure that the linkage is stable enough to survive transit to the target site but labile enough to be cleaved at a desired rate to release the active drug. researchgate.net

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large, diverse libraries of related compounds for screening. For a scaffold like 2-(Naphthalen-1-YL)morpholine, combinatorial approaches can be applied by systematically varying the substituents at different positions on the molecule.

One approach involves a multi-component reaction (MCR), where three or more reactants combine in a one-pot synthesis to form the product, incorporating parts of each reactant into the final structure. bibliomed.org This is an atom-efficient method for creating molecular diversity.

A more direct combinatorial approach for generating a library of naphthalen-yl morpholine analogs would involve parallel synthesis. Starting with a common naphthalene precursor, such as 2-chloronaphthalene-1,4-dione, an array of different amines (including substituted morpholines, piperidines, etc.) can be reacted in parallel under identical conditions to produce a library of analogs. rsc.org Similarly, starting with a fixed 2-(naphthalen-1-YL)morpholine core, a variety of electrophiles (e.g., alkyl halides, acyl chlorides) could be used in parallel to generate a library of N-substituted derivatives. This systematic variation allows for the efficient exploration of the chemical space around the lead compound. rsc.orgenamine.net

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of 2-(Naphthalen-1-YL)morpholine from complex mixtures and for the assessment of its purity. The selection of a specific technique depends on the physicochemical properties of the analyte and the matrix of the sample.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the analysis of 2-(Naphthalen-1-YL)morpholine are not extensively detailed in the available literature, methods for related naphthalen-yl-morpholine and morpholine (B109124) compounds provide a strong basis for method development. For instance, a reverse-phase HPLC method has been described for the analysis of 4-phenyl-morpholine, a structurally related compound. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

For the parent compound, morpholine, HPLC analysis can be achieved after derivatization to introduce a chromophore, enabling UV detection. One such method involves derivatization with 1-naphthylisothiocyanate, with subsequent analysis of the thiourea (B124793) derivative by HPLC with UV detection. researchgate.net

A typical HPLC system for the analysis of naphthalene (B1677914) derivatives would involve a reversed-phase column, such as a Synergi Hydro-RP C18, with a mobile phase of aqueous acetonitrile and fluorescence detection for enhanced sensitivity. nih.gov

Table 1: Illustrative HPLC Conditions for Related Compounds

| Parameter | 4-phenyl-morpholine sielc.com | Naphthalene Derivatives nih.gov |